Technical Whitepaper: N-Acryloylisonipecotic Acid (AIPC)
Technical Whitepaper: N-Acryloylisonipecotic Acid (AIPC)
Functional Monomer for Stimuli-Responsive Soft Matter & Molecular Recognition
Executive Summary
N-Acryloylisonipecotic acid (AIPC), chemically known as 1-(prop-2-enoyl)piperidine-4-carboxylic acid (CAS 109486-01-3), represents a specialized class of functional monomers bridging the gap between structural rigidity and chemical responsiveness. Unlike linear acrylic acid derivatives, AIPC incorporates a piperidine ring, offering unique steric constraints and hydrophobicity modulation while retaining a pH-sensitive carboxylic acid moiety.
This guide serves as a technical manual for researchers utilizing AIPC in the synthesis of "smart" hydrogels, molecularly imprinted polymers (MIPs), and targeted drug delivery systems. It moves beyond basic properties to explore the mechanistic causality of its behavior in polymerization and solvation.
Part 1: Molecular Architecture & Physicochemical Profile
The utility of AIPC stems from its dual-functionality: the acryloyl group facilitates radical polymerization, while the isonipecotic acid backbone provides a pH-tunable pendant group.
1.1 Chemical Datasheet
| Property | Specification |
| Chemical Name | 1-Acryloylpiperidine-4-carboxylic acid |
| Common Abbreviation | AIPC / NAIP |
| CAS Number | 109486-01-3 |
| Molecular Formula | |
| Molecular Weight | 183.20 g/mol |
| pKa (Calculated) | ~4.2 – 4.8 (Carboxylic acid moiety) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Diethyl Ether. |
| Appearance | White to off-white crystalline powder. |
1.2 Structure-Function Analysis
-
The Piperidine Ring: Unlike linear N-acryloyl amino acids (e.g., N-acryloyl glycine), the cyclic piperidine structure in AIPC reduces the conformational freedom of the polymer side chain. This results in polymers with higher glass transition temperatures (
) and distinct swelling kinetics. -
The Carboxylic Acid: Positioned at the 4-position, this group acts as the "sensor."
-
pH < pKa: Protonated (
). Hydrophobic interactions and hydrogen bonding dominate, leading to polymer collapse. -
pH > pKa: Deprotonated (
). Electrostatic repulsion forces chain expansion (swelling).
-
Part 2: Synthesis & Purification Protocol
Methodology: Modified Schotten-Baumann Acylation The synthesis of AIPC requires strict control over temperature and pH to prevent the hydrolysis of the acryloyl chloride reactant and the premature polymerization of the product.
2.1 Reagents
-
Isonipecotic acid (Piperidine-4-carboxylic acid)
-
Acryloyl chloride (Freshly distilled or inhibitor-free)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (
) -
Solvent: Dichloromethane (DCM) / Water biphasic system or pure aqueous media.
2.2 Step-by-Step Protocol
-
Preparation: Dissolve isonipecotic acid (1.0 eq) in 2M NaOH (2.2 eq) in a round-bottom flask. Chill to 0–4°C in an ice bath.
-
Why? Low temperature inhibits the hydrolysis of acryloyl chloride and prevents thermal polymerization.
-
-
Acylation: Add acryloyl chloride (1.1 eq) dropwise over 60 minutes while vigorously stirring.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
-
Workup (Acidification): Carefully acidify the solution to pH ~2.0 using 6M HCl.
-
Observation: AIPC typically precipitates or forms an oil that crystallizes upon cooling.
-
-
Extraction: If precipitation is incomplete, extract the aqueous layer with Ethyl Acetate (
). -
Purification: Recrystallize from water/ethanol or precipitate from acetone.
-
Validation: Check purity via HPLC or
-NMR. Look for the disappearance of the amine peaks and the appearance of vinyl protons (5.6–6.3 ppm).
-
2.3 Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow for N-Acryloylisonipecotic acid via Schotten-Baumann reaction.
Part 3: Polymerization & Material Science[2][4][6][7][8][9]
AIPC is rarely used as a homopolymer in commercial applications; it is most effective as a co-monomer to confer pH sensitivity to neutral networks (e.g., Polyacrylamide or PEG).
3.1 Polymerization Mechanism
AIPC undergoes free-radical polymerization.
-
Initiators: APS/TEMED (aqueous), AIBN (organic).
-
Crosslinkers: N,N'-Methylenebisacrylamide (MBA) is standard for hydrogels.
3.2 The pH-Switching Mechanism
The core utility of Poly(AIPC) is its ability to undergo a Volume Phase Transition (VPT) based on environmental pH.
-
Acidic State (pH < 4): The carboxylic acid groups are protonated (
). Hydrogen bonding between the carboxyl groups and the piperidine ring (or other monomers) dominates. The polymer chains coil and the hydrogel collapses (deswells). -
Basic State (pH > 5): The groups ionize to carboxylates (
). The high density of negative charges along the backbone causes electrostatic repulsion. The chains extend, and osmotic pressure drives water into the network, causing massive swelling.
3.3 Logic Diagram: pH-Responsive Behavior
Figure 2: Mechanistic pathway of pH-induced phase transition in AIPC-based hydrogels.
Part 4: Application Vectors[2][9][10]
4.1 Targeted Drug Delivery (Oral/Intestinal)
Because AIPC hydrogels remain collapsed in acidic media (Stomach, pH 1.2) and swell in neutral/basic media (Intestine, pH 7.4), they are ideal for protecting acid-labile drugs in the stomach and releasing them in the colon.
-
Protocol Insight: Co-polymerize AIPC with 2-hydroxyethyl methacrylate (HEMA) to tune mechanical strength. Pure AIPC gels may be too brittle.
4.2 Molecular Imprinting (MIPs)
AIPC is a superior functional monomer for imprinting basic drugs (e.g., beta-blockers, alkaloids).
-
Why? The carboxylic acid provides an ionic interaction site for the basic template, while the piperidine ring provides a "pocket" shape that differs from standard methacrylic acid, potentially increasing selectivity for cyclic templates.
References
-
Synthesis of N-Acryloyl Amino Acids
- Source: Organic Syntheses / BenchChem Technical Support.
- Relevance: Establishes the Schotten-Baumann protocol parameters for acryloyl chloride reactions.
-
URL: (General protocol adaptation).
-
pH-Responsive Hydrogels (General Mechanism)
- Title: Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) IPN.
-
Source: MDPI (Polymers).[7]
- Relevance: Validates the swelling mechanism of carboxylic acid-bearing piperidine/amide networks.
-
URL:
-
Molecular Imprinting with Acidic Monomers
-
Living Polymerization of Amino Acid Monomers
- Title: Precise synthesis of poly(N-acryloyl amino acid)
- Source: RSC (Polymer Chemistry).
- Relevance: Advanced polymerization techniques for AIPC deriv
-
URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of molecularly imprinted polymer of N-maleoylchitosan-grafted-2-acrylamido-2-methylpropanesulfonic acid and its controlled delivery and recognition of bovine serum albumin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
